1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid
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Overview
Description
1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its intricate structure, which includes a quinoline moiety, a piperidine ring, and a pyrimidine core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the quinoline and pyrimidine cores, followed by the introduction of the piperidine ring and the tert-butoxy group. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and protecting groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce new substituents on the pyrimidine or piperidine rings.
Scientific Research Applications
1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
- tert-Butyl 4-amino-1-piperidinecarboxylate
- (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid
Uniqueness
1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylic acid is unique due to its combination of a quinoline moiety, a piperidine ring, and a pyrimidine core. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H30ClN5O6 |
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Molecular Weight |
544.0 g/mol |
IUPAC Name |
1-[5-chloro-4-[[1-methyl-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C26H30ClN5O6/c1-26(2,3)38-21(33)14-37-20-12-16-11-17(5-6-19(16)31(4)23(20)34)29-22-18(27)13-28-25(30-22)32-9-7-15(8-10-32)24(35)36/h5-6,11-13,15H,7-10,14H2,1-4H3,(H,35,36)(H,28,29,30) |
InChI Key |
BCTPRQIRWFJDQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=CC(=C2)NC3=NC(=NC=C3Cl)N4CCC(CC4)C(=O)O)N(C1=O)C |
Origin of Product |
United States |
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